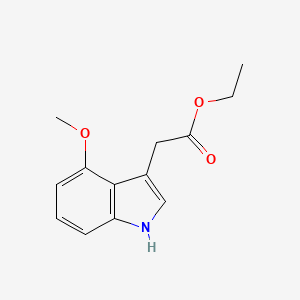
Ethyl 4-Methoxyindole-3-acetate
Overview
Description
Ethyl 4-Methoxyindole-3-acetate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Ethyl 4-Methoxyindole-3-acetate has shown potential in anticancer research. Studies indicate that derivatives of methoxyindoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from methoxyindoles have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. A notable study demonstrated that certain methoxy-substituted indoles possess selective activity against lung cancer cells, suggesting their potential as therapeutic agents in oncology .
Neuroprotective Properties
Recent investigations into indole derivatives have highlighted their neuroprotective effects. This compound and its analogs have been studied for their capacity to mitigate oxidative stress and improve neuronal survival in models of neurodegeneration. The antioxidant properties of these compounds are believed to play a crucial role in protecting neuronal cells from damage .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Agricultural Applications
Plant Growth Regulators
Indole-3-acetic acid (a related compound) is known as a plant hormone involved in growth regulation. This compound can potentially serve as a precursor or analog to develop new plant growth regulators. Studies have shown that indole derivatives can enhance rooting and growth in various plant species, indicating their utility in agricultural practices .
Herbicide Development
The structural characteristics of this compound may also lend themselves to herbicide development. Research into similar indole-based compounds has revealed their efficacy in inhibiting weed growth, suggesting that this compound could be explored for similar applications .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate indole derivatives with acetic anhydride or acetyl chloride under specific conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several methoxyindole derivatives, including this compound, and assessed their anticancer properties against A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting the potential for these compounds in cancer therapy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of indole derivatives in models of oxidative stress-induced neuronal damage. The study found that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 2-(4-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-12(15)7-9-8-14-10-5-4-6-11(16-2)13(9)10/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
JHUNUOOWAUAGQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C(=CC=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













